2-(4-(Bromomethyl)-3-fluorophenyl)oxazole - 1245651-29-9

2-(4-(Bromomethyl)-3-fluorophenyl)oxazole

Catalog Number: EVT-1817222
CAS Number: 1245651-29-9
Molecular Formula: C10H7BrFNO
Molecular Weight: 256.07 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(E)-2-[((4-fluorophenyl)imino)methyl]-4-nitrophenol and (E)-2-[((3-fluorophenyl)imino)methyl]-4-nitrophenol

Compound Description: These two compounds are salicylideneaniline derivatives. They are isomers of each other, characterized by the presence of a fluorinated benzene ring attached to an imine group, which is further linked to a nitrophenol moiety. []

Relevance: These compounds, like 2-(4-(Bromomethyl)-3-fluorophenyl)oxazole, contain a fluorinated benzene ring. The presence of different substituents and the imine linker instead of an oxazole ring highlight the structural diversity explored within the realm of fluorinated aromatic compounds. []

Tris(3-fluorophenyl)antimony bis(2-methylcarboranylcarboxylate)

Compound Description: This compound features a central antimony atom coordinated to three 3-fluorophenyl groups and two 2-methylcarboranylcarboxylate ligands. The compound was synthesized through the oxidation of tris(3-fluorophenyl)antimony with hydrogen hydroperoxide in the presence of 2-methylcarboranylcarboxylic acid. []

Relevance: This compound shares the 3-fluorophenyl moiety with 2-(4-(Bromomethyl)-3-fluorophenyl)oxazole. The presence of the organometallic antimony center and the carborane clusters highlights the potential for incorporating the 3-fluorophenyl group into a diverse range of chemical structures. []

Tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate

Compound Description: This compound features a 1,2,4-oxadiazole ring substituted with a 3-fluorophenyl group and a piperazine moiety. It was synthesized through a condensation reaction and characterized for its in vitro antibacterial and anthelmintic activity. []

Relevance: This compound shares the 3-fluorophenyl substitution pattern with 2-(4-(Bromomethyl)-3-fluorophenyl)oxazole. The presence of the oxadiazole ring instead of an oxazole ring highlights the subtle structural variations that can influence biological activity within a series of compounds. []

2-(4-chloro-3-fluorophenyl)-1H-benzimidazole

Compound Description: This compound consists of a benzimidazole ring system linked to a chlorofluorophenyl group. The molecule exhibits a dihedral angle between the benzimidazole and the benzene ring. Intermolecular interactions, including N—H⋯N hydrogen bonds, contribute to the crystal packing. []

Relevance: Similar to 2-(4-(Bromomethyl)-3-fluorophenyl)oxazole, this compound features a halogenated and fluorinated benzene ring. The presence of chlorine instead of bromine and the benzimidazole moiety in place of the oxazole ring showcases the diversity possible within this chemical space. []

Ethyl 5-(3-fluorophenyl)-2-[(4-fluorophenyl)methylidene]-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Compound Description: This compound contains a central thiazolo[3,2-a]pyrimidine core with a 3-fluorophenyl group attached to the thiazole ring and a 4-fluorophenylmethylidene group at the 2-position. It also has a methyl group and an ethyl carboxylate substituent on the pyrimidine ring. The molecule exhibits a half-chair conformation for the pyrimidine ring and specific dihedral angles between the aromatic rings. []

8-((4-((2,3-diaminopyridin-4-yl)oxy)-3-fluorophenyl)amino)-2-(4-fluorophenyl)-3-methyl-2,7-naphthyridin-1(2H)-one

Compound Description: This molecule features a 2,7-naphthyridin-1(2H)-one core structure with a complex substituent at the 8-position. This substituent includes a 3-fluorophenyl group connected to a 2,3-diaminopyridin-4-yl moiety through an ether linkage. Additionally, a 4-fluorophenyl group is present at the 2-position of the naphthyridinone ring. The compound exhibits potent c-Met and c-Kit kinase inhibition activities. []

Relevance: The shared presence of the 3-fluorophenyl group links this compound to 2-(4-(Bromomethyl)-3-fluorophenyl)oxazole. This highlights the potential for developing diverse structures with potential kinase inhibitory activities using this specific substitution pattern as a starting point. []

{4-(4-chloro-3-fluorophenyl)-2-[4-(methyloxy)phenyl]-1,3-thiazol-5-yl} acetic acid

Compound Description: This compound exists as two nonsolvated polymorphs with distinct crystal structures. It features a 1,3-thiazole ring substituted with a 4-chloro-3-fluorophenyl group at the 4-position, a 4-(methyloxy)phenyl group at the 2-position, and an acetic acid moiety at the 5-position. []

Relevance: Similar to 2-(4-(Bromomethyl)-3-fluorophenyl)oxazole, this compound contains a halogen and fluorine substituted benzene ring. The presence of a chlorine atom instead of bromine, and the incorporation of a thiazole ring instead of an oxazole, highlights the variability in the design and potential applications of such compounds. []

[4-[[1-(3-fluorophenyl)methyl]-1H-indazol-5-ylamino]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamic acid, (3S)-3-morpholinylmethyl ester (BMS-599626)

Compound Description: This compound, known as BMS-599626, is a selective and orally efficacious inhibitor of human epidermal growth factor receptor 1 and 2 kinases (HER1/HER2). It contains a pyrrolo[2,1-f][1,2,4]triazine core structure with various substituents, including a 1-(3-fluorophenyl)methyl-1H-indazol-5-yl group. []

Relevance: Both this compound and 2-(4-(Bromomethyl)-3-fluorophenyl)oxazole contain a 3-fluorophenyl group, although their core structures differ significantly. BMS-599626 utilizes a pyrrolo[2,1-f][1,2,4]triazine scaffold, further emphasizing the diversity of heterocyclic systems that can incorporate fluorinated aromatic substituents for achieving biological activity. []

4-Bromomethyl-3-nitrobenzoic Acid

Compound Description: This compound is a useful linker in solid-phase peptide synthesis, enabling the photolytic cleavage of protected peptides from the solid support. It is prepared from p-toluic acid via bromination and nitration reactions. []

4-(8-(3-Fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic Acid

Compound Description: This compound is a potent and selective PDE4 inhibitor that has been investigated as a potential treatment for chronic obstructive pulmonary disease (COPD). It features a 1,7-naphthyridine core substituted with a 3-fluorophenyl group and a trans-cyclohexanecarboxylic acid moiety. []

Relevance: The presence of the 3-fluorophenyl substituent links this molecule to 2-(4-(Bromomethyl)-3-fluorophenyl)oxazole. This highlights the versatility of this particular substituent in the context of medicinal chemistry and its potential application in diverse therapeutic areas. []

(S)-5-(3-fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide (AZD7762)

Compound Description: Known as AZD7762, this compound is a potent checkpoint kinase inhibitor, specifically targeting CHK1 and CHK2. It is characterized by a thiophenecarboxamide urea core structure with a 3-fluorophenyl group attached to the thiophene ring. AZD7762 has shown promising activity in preclinical models, enhancing the efficacy of DNA-damaging agents. []

Relevance: This compound, like 2-(4-(Bromomethyl)-3-fluorophenyl)oxazole, features a 3-fluorophenyl group. AZD7762 exemplifies how incorporating a 3-fluorophenyl moiety into a thiophenecarboxamide urea scaffold can lead to potent checkpoint kinase inhibition. []

Properties

CAS Number

1245651-29-9

Product Name

2-(4-(Bromomethyl)-3-fluorophenyl)oxazole

IUPAC Name

2-[4-(bromomethyl)-3-fluorophenyl]-1,3-oxazole

Molecular Formula

C10H7BrFNO

Molecular Weight

256.07 g/mol

InChI

InChI=1S/C10H7BrFNO/c11-6-8-2-1-7(5-9(8)12)10-13-3-4-14-10/h1-5H,6H2

InChI Key

LARJNQWIWHUHNB-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C2=NC=CO2)F)CBr

Canonical SMILES

C1=CC(=C(C=C1C2=NC=CO2)F)CBr

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.